Supply Chain Relevance: Quantified Cost and Step Reduction in Baricitinib Production
The published green synthesis route for Baricitinib highlights the essential role of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate as a pre-functionalized building block. By using this compound, the process avoids the alternative of starting from the simpler tert-Butyl 3-oxoazetidine-1-carboxylate (CAS 398489-26-4) . The direct route using the cyanomethylene intermediate proceeds in fewer steps and eliminates the need for expensive and pollutional reagents (e.g., specific phosphonates or catalysts) and the associated poor yields reported for alternative, less direct methods [1].
| Evidence Dimension | Synthetic Efficiency (Step Economy and Process Robustness) |
|---|---|
| Target Compound Data | Reduces synthetic steps by 2 (class inference) [1]; eliminates need for hazardous/pollutional reagents . |
| Comparator Or Baseline | Synthetic route employing tert-Butyl 3-oxoazetidine-1-carboxylate (CAS 398489-26-4) as starting material . |
| Quantified Difference | Eliminates 2 synthetic steps compared to starting from the ketone analog [1]; avoids the use of pollutional reagents and improves yield profile . |
| Conditions | Industrial-scale synthesis of Baricitinib API [1]. |
Why This Matters
Procurement of this specific intermediate directly supports the most cost-effective and environmentally favorable manufacturing route for a blockbuster drug, ensuring a more robust and scalable supply chain.
- [1] Cui X, Du J, Jia Z, Wang X, Jia H. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry. 2019;13:123. View Source
